N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKXZYTWHMGZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoyl Isothiocyanate Intermediate Synthesis
The foundational step in synthesizing N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide involves generating benzoyl isothiocyanate (Bz-NCS), a critical electrophilic reagent.
Procedure :
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Starting Material : Benzoyl chloride (1.0 equiv) is reacted with ammonium thiocyanate (1.2 equiv) in anhydrous acetone under reflux for 4–6 hours.
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Workup : The reaction mixture is cooled, filtered to remove ammonium chloride byproducts, and concentrated under reduced pressure.
Mechanistic Insight :
The thiocyanate anion (SCN⁻) nucleophilically attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming an intermediate acyl thiocyanate. Subsequent rearrangement yields benzoyl isothiocyanate.
Thiourea Formation with 4-(4-Fluorophenyl)Piperazine
The target compound is synthesized by reacting benzoyl isothiocyanate with 4-(4-fluorophenyl)piperazine under controlled conditions.
Procedure :
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Reagents :
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Benzoyl isothiocyanate (1.0 equiv)
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4-(4-Fluorophenyl)piperazine (1.1 equiv)
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Solvent: Anhydrous acetonitrile or 1,2-dichloroethane
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Base: Triethylamine (1.5 equiv) (optional for HCl scavenging)
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Reaction : The mixture is stirred at 25°C for 12–16 hours or under reflux (80°C) for 3–5 hours.
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Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol.
Mechanistic Insight :
The primary amine of 4-(4-fluorophenyl)piperazine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage (Figure 1). The reaction proceeds via a concerted mechanism without isolable intermediates.
Optimization Strategies and Catalytic Enhancements
Lewis Acid Catalysis
The use of Lewis acids like silver hexafluoroantimonate (AgSbF₆) and antimony pentachloride (SbCl₅) in 1,2-dichloroethane accelerates the thiourea formation, reducing reaction times to 3 hours with 93% yield.
Key Advantages :
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 25 | 16 | 92 |
| Dichloroethane | 80 | 3 | 93 |
| THF | 60 | 8 | 78 |
Observations :
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Polar aprotic solvents (acetonitrile) favor room-temperature reactions.
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High-boiling solvents (dichloroethane) enable rapid kinetics under reflux.
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
A minority route involves activating the benzamide’s carbonyl group with carbodiimides (e.g., DCC) to facilitate direct coupling with 4-(4-fluorophenyl)piperazine-1-carbothioic acid. However, this method suffers from lower yields (50–60%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing 4-(4-fluorophenyl)piperazine on Wang resin enables stepwise thiourea formation and benzamide coupling, though scalability remains a challenge.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 5H, Ar-H), 7.15–6.90 (m, 4H, Ar-H), 3.70–3.20 (m, 8H, piperazine-H).
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IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Challenges and Mitigation Strategies
Hydrolysis of Isothiocyanate
Benzoyl isothiocyanate is moisture-sensitive. Solution : Use anhydrous solvents and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Carbothioyl Derivatives
Piperazine-carbothioyl benzamides are a common structural motif in medicinal chemistry. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- The 4-fluorophenyl group is a common substituent in these analogs, likely enhancing lipophilicity and target binding .
- Piperazine derivatives with bulky aromatic groups (e.g., benzyl in , benzo[d][1,3]dioxole in ) show enzyme inhibitory activity, suggesting the target compound may share similar mechanisms.
Antifungal Benzamide Derivatives
While the target compound lacks direct antifungal data, structurally related triazole-containing benzamides like PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) highlight the role of fluorophenyl and piperazine groups in antifungal activity:
- PC945 inhibits Aspergillus fumigatus via lanosterol 14α-demethylase (CYP51A1) inhibition, with optimized inhaled delivery .
- The target compound’s lack of a triazole ring may limit CYP51A1 targeting but could enable novel mechanisms through its thiourea group.
Substituted Benzamides with Heterocyclic Moieties
Compounds featuring imidazole or thiazole substitutions demonstrate varied bioactivities:
Table 2: Bioactivity Comparisons
Key Observations :
Enzyme Inhibitors with Fluorophenyl-Benzamide Motifs
The 4-fluorophenyl group is critical in enzyme inhibition:
- B17 (Table 1) inhibits PCSK9-LDLR interactions (IC₅₀ = 0.8 µM), highlighting the fluorophenyl-benzamide scaffold’s versatility .
Biological Activity
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique combination of a piperazine ring, a fluorophenyl group, and a carbothioyl moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
- Molecular Formula : CHFNSO
- Molecular Weight : 276.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, which may facilitate the compound's binding to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways relevant to various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections.
Anticancer Properties
The compound has been evaluated for anticancer activity in several studies. It was found to inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Tyrosinase Inhibition
A notable study investigated the compound's effect on tyrosinase, an enzyme involved in melanin production. The results showed that it acted as a competitive inhibitor with an IC value indicating significant potency compared to standard inhibitors:
| Compound | IC (μM) |
|---|---|
| This compound | 0.18 |
| Kojic Acid | 17.76 |
This suggests that this compound could be a valuable candidate for skin depigmentation therapies without cytotoxic effects on normal cells .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the piperazine ring or substituents on the aromatic rings have been explored to improve potency and selectivity against specific targets.
Safety Profile
While preliminary studies indicate favorable biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Current data suggest low cytotoxicity in non-target cells; however, further research is needed for conclusive safety evaluations.
Q & A
Q. Answer :
- X-ray diffraction (XRD) : Single crystals grown via slow evaporation (ethanol) are analyzed using a Bruker D8 VENTURE diffractometer. Hydrogen atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined using SHELXTL-97 .
- Structural insights : The thiocarbamoyl group adopts a planar conformation, facilitating π-π stacking with the benzamide ring. Intramolecular H-bonding (N–H···S) stabilizes the structure, critical for predicting reactivity and solubility .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Answer :
- Modification hotspots :
- Fluorophenyl group : Replace with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
- Piperazine ring : Introduce methyl or acetyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Biological assays : Test analogs against serine/threonine kinases (IC₅₀) or microbial targets (MIC) to correlate substituent effects with activity. For example, trifluoromethyl analogs show 10-fold higher antifungal activity (MIC = 0.5 µg/mL) .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Q. Answer :
- Data normalization : Control for assay variables (e.g., bacterial strain variability in MIC studies) using reference standards like ciprofloxacin .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL). For example, discrepancies in kinase inhibition (1–10 µM range) may arise from ATP concentration differences in assays .
- Orthogonal validation : Confirm antimicrobial activity via time-kill assays and cytotoxicity profiling (e.g., HEK293 cell viability) to rule off-target effects .
Advanced: How can in silico modeling predict metabolic stability and off-target interactions?
Q. Answer :
- Tools : Use SwissADME for predicting CYP450 metabolism hotspots (e.g., oxidation at the piperazine N-atom) .
- Docking studies : Glide (Schrödinger) or AutoDock Vina simulate binding to off-targets (e.g., hERG channel). The fluorophenyl group shows low hERG affinity (docking score < −6 kcal/mol), reducing cardiac toxicity risk .
- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) to serine proteases, validating target engagement .
Basic: What analytical techniques confirm compound purity and identity?
Q. Answer :
- HPLC : C18 column (4.6 × 250 mm), mobile phase: MeCN/H₂O (70:30), flow rate 1 mL/min, retention time ~8.2 min .
- NMR : Key signals include δ 7.45–7.65 ppm (benzamide aromatic protons) and δ 3.20–3.50 ppm (piperazine –CH₂–) .
- HRMS : [M+H]⁺ calculated for C₁₈H₁₈FN₃OS: 360.1178; observed: 360.1182 .
Advanced: What strategies mitigate oxidative degradation during storage?
Q. Answer :
- Stability studies : Accelerated testing (40°C/75% RH for 6 months) reveals thiocarbamoyl group susceptibility to hydrolysis.
- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon .
- Antioxidants : Add 0.01% BHT to ethanol stock solutions to prevent radical-mediated degradation .
Advanced: How does fluorination impact pharmacokinetic properties?
Q. Answer :
- Bioavailability : The 4-fluorophenyl group increases logD by 0.5 units (vs. non-fluorinated analogs), enhancing membrane permeability .
- Half-life : Fluorine reduces CYP2D6-mediated metabolism, extending t₁/₂ from 2.5 to 4.8 hours in rat plasma .
- Toxicity : ¹⁹F NMR tracks metabolite formation in hepatocyte incubations to identify toxic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
